molecular formula C14H11F3N2O B8319805 3-Amino-N-(3,4-difluorobenzyl)-4-fluorobenzamide

3-Amino-N-(3,4-difluorobenzyl)-4-fluorobenzamide

Cat. No. B8319805
M. Wt: 280.24 g/mol
InChI Key: PCFNDHPWWHKPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883819B2

Procedure details

A mixture comprising methyl 3-amino-4-fluorobenzoate (2 g, 11.82 mmol), (3,4-difluorophenyl)methanamine (2.54 g, 17.74 mmol) and TBD (1.646 g, 11.82 mmol) in THF (39.4 ml) was heated at 80° C. overnight. After cooling to RT, the mixture was purified by chromatography on silica eluting with 0-20% 2M NH3 in MeOH/DCM to afford the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
39.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[F:12])[C:5]([O:7]C)=O.[F:13][C:14]1[CH:15]=[C:16]([CH2:21][NH2:22])[CH:17]=[CH:18][C:19]=1[F:20]>C1COCC1>[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[F:12])[C:5]([NH:22][CH2:21][C:16]1[CH:17]=[CH:18][C:19]([F:20])=[C:14]([F:13])[CH:15]=1)=[O:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1F
Name
Quantity
2.54 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CN
Name
Quantity
39.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purified by chromatography on silica eluting with 0-20% 2M NH3 in MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NCC2=CC(=C(C=C2)F)F)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.